molecular formula C16H10N2OS B15170180 2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one CAS No. 879282-19-6

2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one

Cat. No.: B15170180
CAS No.: 879282-19-6
M. Wt: 278.3 g/mol
InChI Key: BKGKFBSZLYWKFV-UHFFFAOYSA-N
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Description

2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . This compound features a unique structural motif that combines a thiazole ring with an isoquinoline moiety, making it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction proceeds smoothly, yielding the desired thiazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.

Scientific Research Applications

2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studying antibacterial, antifungal, and antiviral properties.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and infectious diseases.

    Industry: The compound’s unique structure makes it useful in developing new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may act as an inhibitor of bacterial DNA gyrase or other essential enzymes, disrupting cellular functions and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyridines: These compounds share a similar thiazole ring structure but differ in the fused heterocyclic system.

    Thiazolo[5,4-d]thiazoles: These compounds feature a thiazole-thiazole fusion, offering different biological activities.

    Pyrano[2,3-d]thiazoles: These derivatives have a pyran ring fused to the thiazole, providing unique chemical properties.

Uniqueness

2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one is unique due to its combination of a thiazole ring with an isoquinoline moiety. This structural motif imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

879282-19-6

Molecular Formula

C16H10N2OS

Molecular Weight

278.3 g/mol

IUPAC Name

2-phenyl-4H-[1,3]thiazolo[4,5-c]isoquinolin-5-one

InChI

InChI=1S/C16H10N2OS/c19-15-12-9-5-4-8-11(12)13-14(17-15)18-16(20-13)10-6-2-1-3-7-10/h1-9H,(H,17,19)

InChI Key

BKGKFBSZLYWKFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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